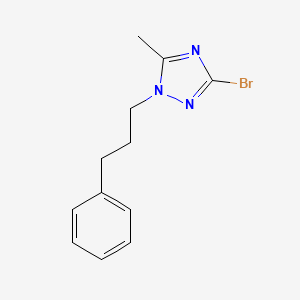

3-bromo-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole

CAS No.: 1374407-96-1

Cat. No.: VC7862942

Molecular Formula: C12H14BrN3

Molecular Weight: 280.16

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1374407-96-1 |

|---|---|

| Molecular Formula | C12H14BrN3 |

| Molecular Weight | 280.16 |

| IUPAC Name | 3-bromo-5-methyl-1-(3-phenylpropyl)-1,2,4-triazole |

| Standard InChI | InChI=1S/C12H14BrN3/c1-10-14-12(13)15-16(10)9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3 |

| Standard InChI Key | AWRMYZJVXOAHOM-UHFFFAOYSA-N |

| SMILES | CC1=NC(=NN1CCCC2=CC=CC=C2)Br |

| Canonical SMILES | CC1=NC(=NN1CCCC2=CC=CC=C2)Br |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name for this compound is 3-bromo-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole, with the molecular formula C₁₂H₁₄BrN₃ and a molecular weight of 280.16 g/mol. Its CAS Registry Number, 1374407-96-1, uniquely identifies it in chemical databases.

Table 1: Key Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-bromo-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole | PubChem |

| Molecular Formula | C₁₂H₁₄BrN₃ | PubChem |

| Molecular Weight | 280.16 g/mol | PubChem |

| CAS Number | 1374407-96-1 | EPA DSSTox |

| SMILES | CC1=NC(=NN1CCCC2=CC=CC=C2)Br | PubChem |

Structural Analysis

The triazole core is a five-membered ring containing three nitrogen atoms. The bromine atom at position 3 enhances electrophilicity, enabling nucleophilic substitution reactions, while the 3-phenylpropyl group introduces steric bulk and lipophilicity. The methyl group at position 5 stabilizes the ring through electron donation.

Synthesis and Manufacturing

Stepwise Synthesis Strategy

-

Triazole Ring Formation: Cyclization of hydrazine derivatives with nitriles or cyanides under acidic or basic conditions.

-

Alkylation at Position 1: Reaction with 3-phenylpropyl bromide in the presence of a base (e.g., potassium carbonate) to introduce the 3-phenylpropyl group.

-

Bromination at Position 3: Electrophilic bromination using bromine or N-bromosuccinimide (NBS) in a polar solvent like dichloromethane.

-

Methylation at Position 5: Treatment with methyl iodide and a strong base (e.g., LDA) to install the methyl group .

Key Reaction Conditions

-

Alkylation: Conducted in tetrahydrofuran (THF) at −78°C using lithium diisopropylamide (LDA) as a base .

-

Bromination: Requires anhydrous conditions to avoid hydrolysis of the triazole ring.

Industrial Scalability

Optimized protocols for similar triazoles emphasize:

-

Catalyst Use: Palladium catalysts for cross-coupling reactions to attach aromatic groups.

-

Solvent Selection: Tetrahydrofuran and dimethylformamide (DMF) for high-yield alkylation.

-

Purification Methods: Column chromatography or recrystallization to achieve >95% purity.

Physicochemical Properties

Stability and Reactivity

-

Thermal Stability: Decomposes above 250°C without melting, consistent with triazole derivatives.

-

Hydrolytic Sensitivity: Susceptible to ring opening under strongly acidic or basic conditions due to the Br–C bond’s polarization.

Spectroscopic Data

-

NMR (¹H): Expected signals include a triplet for the 3-phenylpropyl chain’s methylene groups (δ 2.4–2.6 ppm) and a singlet for the methyl group (δ 2.1 ppm).

-

Mass Spectrometry: Molecular ion peak at m/z 280.16 (M⁺) with fragments at m/z 201 (loss of Br) and 91 (tropylium ion from phenyl group).

Challenges and Future Prospects

Synthetic Limitations

-

Regioselectivity: Competing alkylation at multiple ring positions necessitates careful control of reaction conditions.

-

Purification Complexity: Similar polarities of byproducts complicate isolation.

Research Opportunities

-

Catalytic Bromination: Developing transition-metal catalysts for site-selective bromination.

-

Biological Screening: Evaluating antimicrobial and anticancer activity in collaboration with pharmacological studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume